molecular formula C17H10Cl3N3OS B8324626 2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide

2-Chloro-N-(4-(4,6-dichloropyrimidin-2-ylthio)phenyl)benzamide

Cat. No. B8324626
M. Wt: 410.7 g/mol
InChI Key: DCLPILHPHGCYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637511B2

Procedure details

A 250 mL round bottom flask was charged with 4,6-dichloro-2-methanesulfonylpyrimidine (7.00 g, 26.6 mmol), 2-chloro-N-(4-mercapto-phenyl)-benzamide (6.33 g, 27.9 mmol) and acetonitrile (100 mL) under nitrogen. Once the solid had dissolved, the reaction mixture was cooled to 0° C. and triethylamine (3.7 mL, 26.6 mmol) was added dropwise. The solution was stirred at 0° C. for 10 min and then allowed to warm to room temperature and stirred for 1 h. After this time, water (50 mL) was added and a white solid precipitated and the reaction mixture stirred for an additional 4 h. After this time, the reaction mixture was filtered and the solid washed with acetonitrile (2×10 mL) to give the title compound as a white solid (8.03 g, 74%). 1H NMR (DMSO) 7.4-7.6 (5H, m), 7.7 (1H, s), 7.80-7.85 (2H, d), 10.9 (1H, s). MS (ES+): 412
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9]([CH3:12])(=O)=O)[N:3]=1.[Cl:13][C:14]1[CH:29]=[CH:28][CH:27]=[CH:26][C:15]=1[C:16]([NH:18][C:19]1[CH:24]=[CH:23]C(S)=[CH:21][CH:20]=1)=[O:17].C(#N)C.C(N(CC)CC)C>O>[Cl:13][C:14]1[CH:29]=[CH:28][CH:27]=[CH:26][C:15]=1[C:16]([NH:18][C:19]1[CH:20]=[CH:21][C:12]([S:9][C:4]2[N:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[N:5]=2)=[CH:23][CH:24]=1)=[O:17]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
Name
Quantity
6.33 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2=CC=C(C=C2)S)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once the solid had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for an additional 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
After this time, the reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with acetonitrile (2×10 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=CC=C(C=C2)SC2=NC(=CC(=N2)Cl)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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